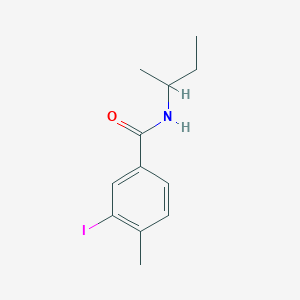

N-(sec-butyl)-3-iodo-4-methylbenzamide

Description

Properties

IUPAC Name |

N-butan-2-yl-3-iodo-4-methylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16INO/c1-4-9(3)14-12(15)10-6-5-8(2)11(13)7-10/h5-7,9H,4H2,1-3H3,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFDBXABWMCRBPE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)NC(=O)C1=CC(=C(C=C1)C)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Substituent Variations on the Benzamide Core

The benzamide scaffold is versatile, with modifications altering physicochemical properties and reactivity. Below is a comparative analysis of key analogs:

Key Observations :

- Iodine Position : The 3-iodo substituent in the target compound contrasts with 4-iodo in N-(4-iodophenyl)benzamide . Meta-substitution may sterically hinder coupling reactions compared to para-substitution.

- Functional Groups : Sulfonamide () and isopropoxy () substituents increase hydrophilicity, whereas the methyl group in the target compound enhances lipophilicity, impacting bioavailability.

- Stereochemistry : The sec-butyl group introduces chirality, as demonstrated in (S)-N-(sec-butyl)benzamide, which is synthesized with high enantiopurity (97% ee) .

Reactivity in Palladium-Catalyzed Reactions

The iodine atom in N-(sec-butyl)-3-iodo-4-methylbenzamide positions it as a candidate for palladium-mediated cross-couplings. Similar compounds, such as (S)-N-(sec-butyl)benzamide, lack halogens but are derived from sec-butylamine, a precursor used in chiral ligand synthesis . By contrast, N-(4-iodophenyl)benzamide () contains a para-iodo group on the aniline ring, enabling distinct coupling pathways (e.g., Ullmann or C–N bond formations).

Q & A

What are the recommended synthetic routes for N-(sec-butyl)-3-iodo-4-methylbenzamide, and how can structural purity be validated?

Basic Research Question

The compound is synthesized via amide bond formation between 3-iodo-4-methylbenzoic acid and sec-butylamine. A typical procedure involves activating the carboxylic acid with oxalyl chloride in dichloromethane, followed by reaction with the amine . Purity is validated using NMR spectroscopy (e.g., confirming the sec-butyl group’s characteristic splitting pattern at δ 0.8–1.5 ppm) and mass spectrometry (e.g., molecular ion peak at m/z 357.2 [M+H]⁺). High-performance liquid chromatography (HPLC) with >98% purity threshold is advised for biological assays .

How can researchers design initial biological screening assays for this compound?

Basic Research Question

Prioritize kinase inhibition assays (e.g., against Abl or EGFR kinases) due to structural similarity to ponatinib intermediates . Use in vitro enzyme activity assays with fluorescence-based detection (IC50 determination) . For antimicrobial screening, employ broth microdilution (MIC values against S. aureus or E. coli) . Include cytotoxicity assays (e.g., MTT on HEK293 cells) to differentiate target-specific activity from general toxicity .

What strategies optimize palladium-catalyzed cross-coupling reactions at the 3-iodo position?

Advanced Research Question

The iodine substituent enables Suzuki-Miyaura couplings. Optimize conditions using tetrakis(triphenylphosphine)palladium(0) (5 mol%) and K₂CO₃ in a toluene/water (8:2) mixture under nitrogen . Key parameters:

How do structural modifications influence bioactivity?

Advanced Research Question

The sec-butyl group enhances lipophilicity (logP ~3.5), impacting membrane permeability. Replacing it with tert-butyl reduces steric hindrance, improving binding to hydrophobic enzyme pockets . The 3-iodo position is critical for cross-coupling; replacing iodine with bromine decreases reactivity in palladium-mediated reactions . SAR studies suggest methyl substitution at the 4-position stabilizes π-π interactions in kinase binding sites .

How should researchers address contradictory data in kinase inhibition assays?

Advanced Research Question

Contradictions in IC50 values may arise from assay conditions. For example:

- ATP concentration : Use fixed [ATP] (e.g., 10 µM) to standardize competitive inhibition measurements.

- Enzyme source : Compare recombinant vs. cell lysate-derived kinases.

Validate findings with orthogonal methods (e.g., surface plasmon resonance for binding affinity) . Statistical analysis (ANOVA, p <0.05) and dose-response curves (3+ replicates) are essential .

What computational methods predict binding modes with biological targets?

Advanced Research Question

Perform molecular docking (AutoDock Vina) using crystal structures of target kinases (PDB: 3QRJ for Abl). Focus on hydrogen bonding between the amide carbonyl and kinase hinge region (e.g., Met318). MD simulations (AMBER) over 100 ns assess complex stability . QSAR models using descriptors like polar surface area (<90 Ų) predict blood-brain barrier penetration .

How can impurities from synthesis be identified and mitigated?

Advanced Research Question

Common impurities include unreacted 3-iodo-4-methylbenzoic acid (retention time ~4.2 min in HPLC). Use LC-MS to detect byproducts (e.g., m/z 263.0 for residual acid). Optimize purification via recrystallization (ethanol/water, 70:30) or preparative HPLC (C18 column, acetonitrile gradient) . For sec-butylamine excess, employ acid-base extraction (1M HCl wash) .

What formulation strategies address poor aqueous solubility?

Advanced Research Question

Solubility (<0.1 mg/mL in water) limits in vivo studies. Strategies:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.